3-[(Methylsulfanyl)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl phenyl ether is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and phenyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl phenyl ether typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl phenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ether moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl phenyl ether has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl phenyl ether involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This is particularly relevant for its anticancer and antimicrobial effects, where it disrupts essential biological pathways in target cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazole moieties but lacks the phenyl ether group.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with different ring fusion.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Similar core structure but different substitution pattern.
Uniqueness
The uniqueness of {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl phenyl ether lies in its combination of triazole, thiadiazole, and phenyl ether moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C12H12N4OS2 |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4OS2/c1-18-8-10-13-14-12-16(10)15-11(19-12)7-17-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
WGUSWFJEXRNMBN-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NN=C2N1N=C(S2)COC3=CC=CC=C3 |
Origin of Product |
United States |
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